N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is an organic compound that belongs to the class of amides It features a fluorophenyl group, a nitro-substituted pyrazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Amidation: The nitrated pyrazole is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: N-(2-fluorophenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-fluorobenzoic acid and 4-nitro-1H-pyrazole.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the nitro group could also suggest potential for redox activity, which could be exploited in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-fluorophenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the combination of a fluorophenyl group and a nitro-substituted pyrazole ring. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3/c1-8(16-7-9(6-14-16)17(19)20)12(18)15-11-5-3-2-4-10(11)13/h2-8H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEPBBDBIGRKHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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